molecular formula C7H4F5NO B13463628 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No.: B13463628
M. Wt: 213.10 g/mol
InChI Key: OCVCYWVNCBIHJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position and a 1,1,2,2-tetrafluoroethoxy group at the 5-position of the pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and greener addition reactions can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMSO or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The compound’s unique electronic properties can also influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)thiazole

Uniqueness

2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and tetrafluoroethoxy groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine

InChI

InChI=1S/C7H4F5NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

OCVCYWVNCBIHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)F)(F)F)F

Origin of Product

United States

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